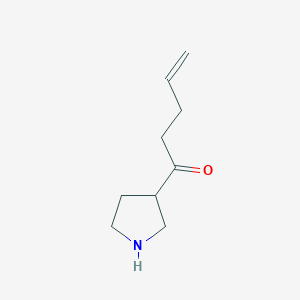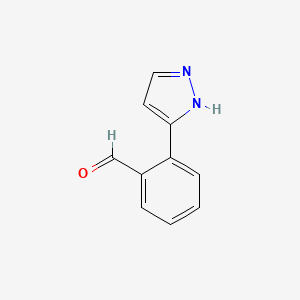
2-Methyl-1-(1,3-thiazol-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(1,3-thiazol-2-yl)piperazine is a heterocyclic compound that contains both a thiazole ring and a piperazine ring. The thiazole ring is known for its aromaticity and the presence of sulfur and nitrogen atoms, which contribute to its unique chemical properties
Méthodes De Préparation
The synthesis of 2-Methyl-1-(1,3-thiazol-2-yl)piperazine typically involves the reaction of 2-methylthiazole with piperazine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Methyl-1-(1,3-thiazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various functional groups.
Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-1-(1,3-thiazol-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Methyl-1-(1,3-thiazol-2-yl)piperazine can be compared with other similar compounds, such as:
1-(1,3-Thiazol-2-yl)piperazine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
2-Methyl-1-(1,3-thiazol-4-yl)piperazine: The position of the thiazole ring substitution can influence its properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13N3S |
|---|---|
Poids moléculaire |
183.28 g/mol |
Nom IUPAC |
2-(2-methylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H13N3S/c1-7-6-9-2-4-11(7)8-10-3-5-12-8/h3,5,7,9H,2,4,6H2,1H3 |
Clé InChI |
AZYDDZQCNPNEJB-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCN1C2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)



![2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide](/img/structure/B13159859.png)

![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide](/img/structure/B13159878.png)







